

Spectroscopic Characterization of Ethyl Carbamate: A Comparative IR Guide

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Compound of Interest

Compound Name: Ethyl 2,6-dimethylpiperazine-1-carboxylate
CAS No.: 1083256-05-6
Cat. No.: B3211124

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Executive Summary

Ethyl carbamate (EC, Urethane) presents a unique spectroscopic challenge due to its hybrid chemical structure, bridging the gap between esters and amides. As a Group 2A carcinogen frequently monitored in fermented beverages (stone fruit spirits, wines) and a structural motif in medicinal chemistry, accurate identification is critical.

This guide moves beyond simple peak listing. It analyzes the electronic causality behind EC's vibrational modes, contrasting them with structural analogs (Urea, Ethyl Acetate) to provide a self-validating identification logic. We also detail the field-standard Lachenmeier Protocol for rapid FTIR screening of EC in alcoholic matrices.

Fundamental Vibrational Modes

The infrared spectrum of ethyl carbamate (

) is defined by the competition between the electron-donating nitrogen (resonance) and the electron-withdrawing oxygen (induction/resonance).

Table 1: Diagnostic IR Bands of Ethyl Carbamate (Solid State/Condensed)

Functional Group	Mode	Wavenumber (cm ⁻¹)	Intensity	Mechanistic Note
Amine ()	/	3400 – 3200	Medium-Strong	Appears as a doublet or broad band due to extensive intermolecular H-bonding in solid state.
Carbonyl ()		1690 – 1730	Very Strong	The "Carbamate Band." Higher frequency than ureas (~1620) but lower than pure esters (~1740).
Amide II		1625 – 1590	Medium	Scissoring deformation. Often overlaps with the carbonyl shoulder in low-res spectra.
Ester Linkage		1200 – 1050	Strong	Complex region; mixed modes of stretch and stretch.
Alkyl Chain		2980 – 2900	Weak-Medium	Typical ethyl group pattern (stretching).

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Critical Insight: In dilute solution (e.g.,

), the C=O band shifts upward to $\sim 1740\text{--}1743\text{ cm}^{-1}$ (monomer) as hydrogen bonds break. The 1690 cm^{-1} value is diagnostic for the associated (solid/bulk) phase typically encountered in KBr pellet or ATR analysis.

Comparative Analysis: The Electronic Tug-of-War

To validate an EC assignment, one must compare it against its structural parents: Ethyl Acetate (pure ester) and Urea (pure diamide). The position of the Carbonyl (

) stretch is the primary discriminator.

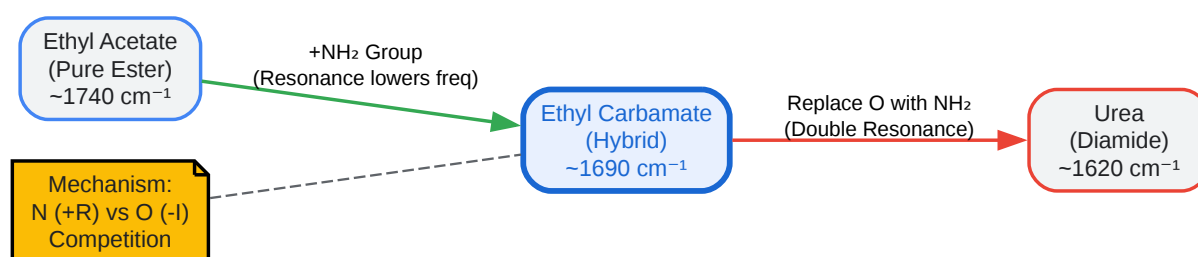
The Electronic Mechanism

- Resonance Effect (+R): Nitrogen lone pairs donate into the carbonyl system, increasing single-bond character and lowering the frequency.
- Inductive Effect (-I): Electronegative Oxygen withdraws density, shortening the bond and raising the frequency.

Table 2: Comparative Carbonyl Shifts

Compound	Structure	C=O[1][2][3][4][5] [6][7][8] Frequency (Solid/Liq)	Electronic Dominance
Ethyl Acetate		~1740 cm ⁻¹	Inductive (-I): Alkoxy oxygen withdraws e ⁻ . Minimal resonance. Highest Frequency.
Ethyl Carbamate		~1690–1700 cm ⁻¹	Hybrid: Nitrogen (+R) lowers frequency vs. ester. Oxygen (-I) keeps it higher than amide. Intermediate.
Urea		~1620–1660 cm ⁻¹	Double Resonance (+2R): Two nitrogens pump e ⁻ density. Significant single-bond character. Lowest Frequency.

Visualization of Structural Relationships



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Figure 1: The "Vibrational Shift Ladder" demonstrating how electronic effects position the Ethyl Carbamate carbonyl band between Esters and Ureas.

Experimental Protocol: The Lachenmeier Method

For researchers analyzing EC in alcoholic beverages (spirits, stone fruit brandies), direct detection is hampered by the ethanol/water matrix. The standard protocol, validated by Lachenmeier et al., utilizes FTIR with Multivariate Data Analysis (PLS).

Method Overview

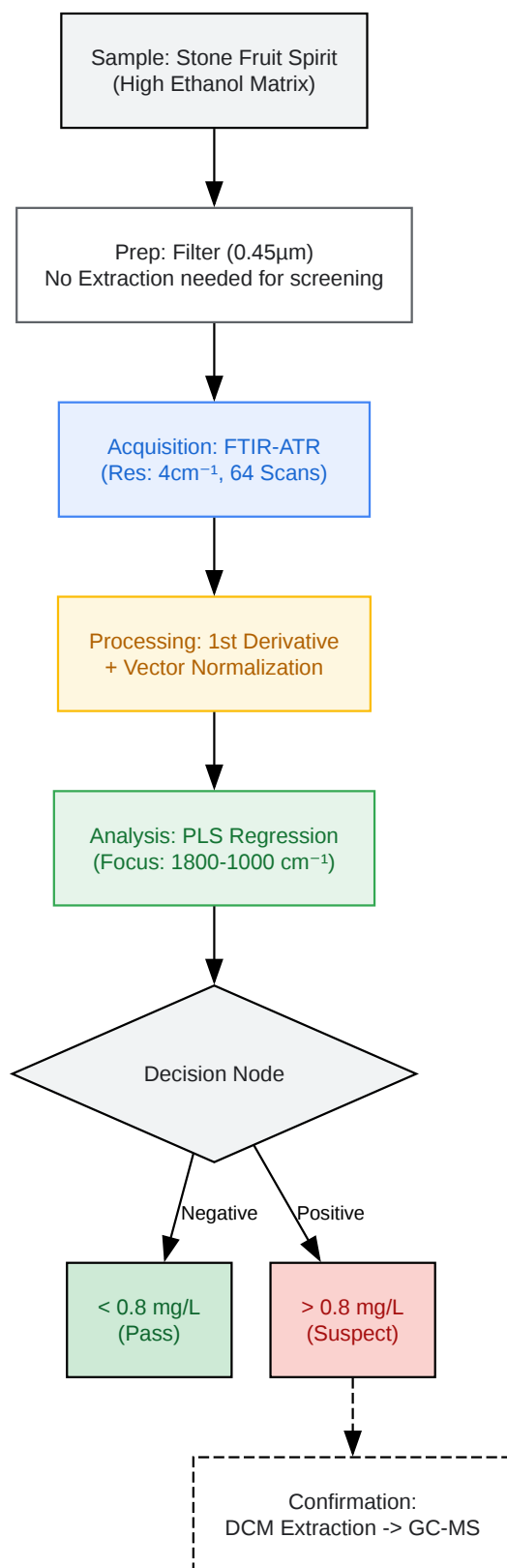
Objective: Rapid screening (<2 min) to classify samples above/below the 0.8 mg/L regulatory threshold. Detection Limit: ~0.6 mg/L (ppm) in spirits.

Step-by-Step Workflow

- Sample Preparation:
 - Filtration: If the spirit is turbid, filter through a 0.45 μm PTFE syringe filter.
 - No Extraction: For screening, use the neat spirit. (For confirmation of positives >0.8 mg/L, use DCM extraction + GC-MS).
- Instrument Setup:
 - Mode: Transmission (flow cell) or ATR (Attenuated Total Reflectance). ATR is preferred for viscosity handling.
 - Path Length: 0.05 mm (if transmission).
 - Resolution: 4 cm^{-1} .^[1]
 - Scans: 32–64 scans per sample.
- Data Acquisition:
 - Record background (air or pure water/ethanol mix matching sample proof).
 - Acquire sample spectrum (4000–400 cm^{-1}).
- Data Processing (Crucial):
 - Region Selection: Focus on 1800–1600 cm^{-1} (C=O) and 1500–1000 cm^{-1} (Fingerprint).

- Preprocessing: Apply First Derivative + Vector Normalization to remove baseline shifts caused by sugar/matrix.
- Chemometrics: Apply a pre-calibrated Partial Least Squares (PLS) algorithm. Note: Simple peak height measurement is insufficient due to ethanol interference.

Workflow Diagram



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Figure 2: Rapid FTIR Screening Workflow for Ethyl Carbamate in Spirits (Adapted from Lachenmeier et al.).

Troubleshooting & Interferences

Water & Ethanol Overlap

- Problem: The stretch of water/ethanol (3300 cm^{-1}) completely obscures the EC stretch region.
- Solution: Do not use the 3400 cm^{-1} region for quantification in beverages. Rely on the Fingerprint region ($1400\text{--}1000\text{ cm}^{-1}$) and the Carbonyl shoulder using chemometrics (PLS).

Sugar Interference

- Problem: High sugar content in liqueurs creates broad bands in the $1100\text{--}1000\text{ cm}^{-1}$ region (stretch).
- Solution: Use First Derivative spectroscopy. This mathematical transformation suppresses the broad baseline features of sugars while enhancing the sharper bands of ethyl carbamate.

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